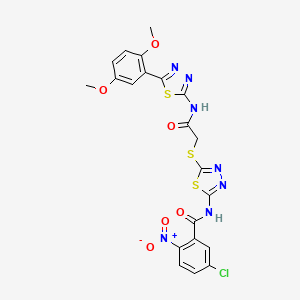

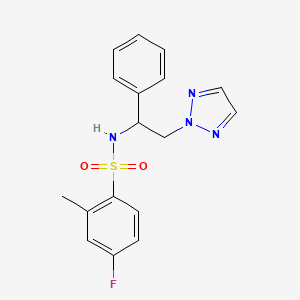

![molecular formula C22H22N4O2S B3019462 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203037-43-7](/img/structure/B3019462.png)

7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel chemical entity that appears to be related to a class of compounds with potential biological activities. The presence of multiple heterocyclic rings such as furan, thiazolo, and pyridazinone suggests a complex molecular structure that could interact with various biological targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one derivatives starts from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. These compounds undergo a series of reactions including regiospecific conversion to acids, oxidation, cyclization, and Curtius rearrangement to yield a fused pyridazinone skeleton . Similarly, piperidine ring-modified analogues of methyl phenyl (piperidin-2-yl) acetate have been synthesized through alkylation and reductive amination, followed by reduction and methylation to produce alcohol and methyl ether derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic techniques such as MS, 1H NMR, 13C NMR, and CHN elemental analysis . These techniques would be essential in confirming the structure of 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one, ensuring that the desired compound has been synthesized correctly.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of synthesizing anticancer agents. For example, thiazolopyrimidine derivatives have been synthesized by reacting a core thiazolopyrimidine compound with various substituted aldehydes . The reactivity of the furan and thiazolo rings, as well as the piperidine moiety, would be important in understanding the chemical reactions that 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems is likely to affect its solubility, stability, and reactivity. The compound's potential as a biological agent, as suggested by related studies on thiazolopyrimidine derivatives showing significant anticancer activity , would also be determined by these properties. Understanding the interplay between the compound's structure and its properties is crucial for its application in medicinal chemistry.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

- Arylmethylidenefuranones like 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one exhibit diverse reactivity with C-, N-, N,N-, and N,O-nucleophiles, forming a wide range of compounds like amides, pyridazinones, and others under various conditions (Kamneva, Anis’kova, & Egorova, 2018).

Drug Design and Biological Activity

- Furan and thiophene derivatives, as seen in the structure of 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one, are vital in drug design, especially in medicinal chemistry involving purine and pyrimidine nucleobases and nucleosides. They play a significant role in the structural units of bioactive molecules, influencing activities such as antiviral, antitumor, and others (Ostrowski, 2022).

Enzyme Inhibition

- Compounds structurally similar to 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one have been studied for their potential in inhibiting Cytochrome P450 isoforms in human liver microsomes, indicating a possible application in understanding drug-drug interactions and enzymatic pathways (Khojasteh et al., 2011).

Propiedades

IUPAC Name |

7-(furan-2-yl)-5-[(2-methylphenyl)methyl]-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-15-8-3-4-9-16(15)14-26-21(27)19-20(18(24-26)17-10-7-13-28-17)29-22(23-19)25-11-5-2-6-12-25/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCUZGMUHJCKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)

![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)

![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B3019389.png)

![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)

![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)

![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)